molecular formula C8H14O2 B084040 3-Methylcyclohexanecarboxylic acid CAS No. 13293-59-9

3-Methylcyclohexanecarboxylic acid

Cat. No.: B084040
CAS No.: 13293-59-9
M. Wt: 142.2 g/mol
InChI Key: CIFSKZDQGRCLBN-UHFFFAOYSA-N
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Description

3-Methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a derivative of cyclohexane, where a carboxylic acid group is attached to the cyclohexane ring at the 1-position, and a methyl group is attached at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the hydrogenation of 3-methylbenzoic acid. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylbenzoic acid. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where the 3-methylbenzoic acid is exposed to hydrogen gas in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives of this compound.

Scientific Research Applications

3-Methylcyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the methyl group at the 3-position.

    3-Methylbenzoic acid: Contains a benzene ring instead of a cyclohexane ring.

    Cyclohexane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group at the 3-position.

Uniqueness

3-Methylcyclohexanecarboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSKZDQGRCLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901210
Record name NoName_294
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13293-59-9
Record name 3-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13293-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013293599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methylcyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of m-toluic acid (13.6 g, 0.1 mole) in acetic acid was added platinum oxide (0.1 g) under nitrogen. The mixture was hydrogenated in a Parr shaker at 35 psi. Upon completion, the catalyst was removed by filtration and the filtrate was concentrated to dryness to give 12 g of the title compound. The NMR spectrum showed absorption at 0.84 (d, 3H), 0.90 (d, 3H), 0.99-1.13 (m, 1H), 2.21-1.46 (m, 3H), 1.54-1.65 (m, 3H), 1.70-1.98 (m, 2H) and 1.23-2.41 (m, 1H).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylcyclohexanecarboxylic acid
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3-Methylcyclohexanecarboxylic acid
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Customer
Q & A

Q1: How does the structure of 3-methylcyclohexanecarboxylic acid, particularly the position of the methyl group, influence its biodegradability?

A1: The provided research focuses on the biodegradation of 4-methylcyclohexanecarboxylic acid (4MCCH) isomers. [] It demonstrates that the trans isomers of 4MCCH degrade faster than the cis isomers in Athabasca River water. [] This difference is attributed to intramolecular hydrogen bonding present in the cis isomers, potentially hindering microbial interaction. [] While the study doesn't directly investigate this compound, we can infer that the position of the methyl group, and therefore the potential for intramolecular hydrogen bonding, could similarly influence the biodegradation of its isomers. Further research is needed to confirm this hypothesis.

Q2: What analytical methods are commonly employed for studying compounds like this compound and its derivatives?

A3: The research on the biodegradation of 4MCCH isomers utilized gas chromatography to monitor the concentration of the model naphthenic acids in the Athabasca River water samples. [] This suggests that gas chromatography, coupled with appropriate detection techniques, is a viable method for quantifying this compound and its derivatives in environmental matrices. For studying the antiplasmin activity of 4-aminomethyl-3-methylcyclohexanecarboxylic acid isomers, nuclear magnetic resonance (NMR) spectroscopy was employed to determine the configurations and preferred conformations of the synthesized isomers. [] This highlights the importance of NMR in structural characterization and understanding the relationship between structure and biological activity for these compounds.

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